2-Methyl-6-(2-methylpent-3-en-2-yl)pyridine
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Overview
Description
2-Methyl-6-(2-methylpent-3-en-2-yl)pyridine is an organic compound with a unique structure that includes a pyridine ring substituted with a 2-methyl group and a 2-methylpent-3-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2-methylpent-3-en-2-yl)pyridine typically involves the alkylation of 2-methylpyridine with an appropriate alkylating agent. One common method is the reaction of 2-methylpyridine with 2-methyl-3-penten-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced separation techniques may also be employed to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(2-methylpent-3-en-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-methyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides at room temperature.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated pyridine compounds.
Scientific Research Applications
2-Methyl-6-(2-methylpent-3-en-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(2-methylpent-3-en-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler analog with only a methyl group attached to the pyridine ring.
2-Methyl-6-(2-methylpentyl)pyridine: A structurally similar compound with a saturated alkyl chain instead of an unsaturated one.
2-Methyl-6-(2-methylbut-3-en-2-yl)pyridine: Another analog with a different alkyl substituent.
Uniqueness
2-Methyl-6-(2-methylpent-3-en-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a methyl group and an unsaturated alkyl chain on the pyridine ring can influence its reactivity and interactions with other molecules, making it valuable for various applications.
Properties
CAS No. |
114758-66-6 |
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Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-methyl-6-(2-methylpent-3-en-2-yl)pyridine |
InChI |
InChI=1S/C12H17N/c1-5-9-12(3,4)11-8-6-7-10(2)13-11/h5-9H,1-4H3 |
InChI Key |
QHWUNXODOFCHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)(C)C1=CC=CC(=N1)C |
Origin of Product |
United States |
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